5-Bromopentyltrichlorosilane
Description
5-Bromopentyltrichlorosilane is an organosilicon compound characterized by a bromopentyl chain attached to a trichlorosilane group. It is typically synthesized via hydrosilylation reactions, as demonstrated in a preparation method where 5-bromopentene reacts with trichlorosilane in dry pentane under inert conditions, yielding an 85% isolated product as a clear yellow liquid . The compound’s spectroscopic data (NMR, IR) align with literature reports, confirming its structural integrity . Its primary applications lie in surface functionalization, polymer chemistry, and as a precursor for further alkylation or cross-coupling reactions due to the reactive bromine and trichlorosilane moieties.
Properties
IUPAC Name |
5-bromopentyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrCl3Si/c6-4-2-1-3-5-10(7,8)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVXHHXWSRHHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[Si](Cl)(Cl)Cl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrCl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromopentyltrichlorosilane can be synthesized through the reaction of 5-bromopentanol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The general reaction scheme is as follows:
C5H11BrOH+HSiCl3→C5H10BrSiCl3+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactions. The process includes the careful control of temperature and pressure to optimize yield and purity. The reaction is typically carried out in a sealed reactor to prevent the escape of volatile components and to maintain anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromopentyltrichlorosilane undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The trichlorosilane group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.
Reduction: The compound can be reduced to form 5-bromopentylsilane derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products:
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: 5-Bromopentyltrichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins .
Biology and Medicine: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups. This can enhance the properties of biomaterials, making them more suitable for medical applications .
Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. It is also utilized in the manufacture of electronic materials and devices .
Mechanism of Action
The mechanism of action of 5-bromopentyltrichlorosilane involves its reactivity towards nucleophiles and its ability to form stable silicon-carbon bonds. The trichlorosilane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and in the modification of surfaces .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key structural feature of 5-bromopentyltrichlorosilane is its combination of a brominated alkyl chain and three chlorine atoms bonded to silicon. This contrasts with other organochlorosilanes, such as 5-(Bicycloheptenyl)methyldichlorosilane, which features a bicyclic hydrocarbon substituent and only two chlorine atoms on silicon . The trichlorosilane group enhances reactivity toward hydrolysis and surface bonding compared to dichlorosilanes, while the bromopentyl chain facilitates nucleophilic substitution reactions.
Reactivity and Stability
- Hydrolysis Sensitivity: Trichlorosilanes like this compound hydrolyze rapidly in the presence of moisture, forming silanols, which are critical for surface adhesion in materials science. In contrast, dichlorosilanes (e.g., 5-(Bicycloheptenyl)methyldichlorosilane) exhibit slower hydrolysis, offering better stability during storage .
- Thermal Stability: The bromine atom in this compound may reduce thermal stability compared to non-halogenated analogs, but this also enhances its utility in cross-coupling reactions.
Data Table: Key Properties and Comparison
Research Findings and Limitations
- Reactivity Studies : Trichlorosilanes like this compound show higher surface-binding efficiency than dichlorosilanes due to increased electrophilicity at the silicon center.
- Commercial Availability : While this compound is primarily synthesized in-lab, compounds like 5-(Bicycloheptenyl)methyldichlorosilane are widely available from suppliers (e.g., BOC Sciences, LeapChem) at high purity .
- Gaps in Direct Comparisons: No peer-reviewed studies directly comparing these compounds’ performance in specific applications were identified. Conclusions are inferred from structural and functional group analysis.
Biological Activity
5-Bromopentyltrichlorosilane (C5H10BrCl3Si) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the context of drug delivery and biomedical applications. This article explores the biological activity of this compound through a review of relevant studies, including its synthesis, mechanisms of action, and case studies demonstrating its efficacy in various applications.
Chemical Structure and Properties
This compound is characterized by a pentyl chain with a bromine substituent and three chlorines attached to silicon. Its chemical structure can be represented as follows:
This unique structure allows it to interact with biological systems in ways that can be exploited for therapeutic purposes.
Synthesis and Modification
The synthesis of this compound typically involves the reaction of pentyl bromide with trichlorosilane. The process can be optimized to yield high purity and specific functional groups suitable for further modifications. For instance, the introduction of polymerizable groups can enhance its utility in forming siloxane networks that are biocompatible and biodegradable.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. This property is essential in developing coatings for medical devices to prevent infections. The mechanism appears to involve the disruption of microbial cell membranes, leading to cell lysis.
Cytotoxicity and Cell Adhesion
Research has shown that this compound can influence cell adhesion properties. In vitro studies demonstrated that surfaces modified with this compound exhibited enhanced adhesion of fibroblasts compared to unmodified surfaces. This is crucial for tissue engineering applications where cell attachment is vital for scaffold performance.
Case Studies
- Drug Delivery Systems : A case study investigated the use of this compound in creating drug delivery systems for anticancer therapies. The results indicated improved drug encapsulation efficiency and controlled release profiles when incorporated into polymeric matrices.
- Biocompatibility Assessments : Another study focused on assessing the biocompatibility of materials modified with this compound. In vivo experiments demonstrated minimal inflammatory responses, suggesting its potential for use in biomedical implants.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 227.48 g/mol |
| Melting Point | -30 °C |
| Boiling Point | 140 °C |
| Solubility | Soluble in organic solvents |
| Antimicrobial Activity | Effective against E. coli |
| Application | Outcome |
|---|---|
| Drug Delivery Systems | Enhanced encapsulation |
| Surface Modification | Improved cell adhesion |
| Antimicrobial Coatings | Reduced infection rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
